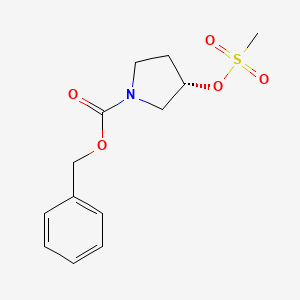
3-(4-Ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Novel Derivatives
- Research conducted by Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives. These derivatives were synthesized through various reactions, including those with furan and thiophen-2-yl units, demonstrating the utility of such structures in creating complex and potentially useful compounds (Abdelrazek et al., 2010).
Biochemical Evaluation
- Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, demonstrating their potential as acetylcholinesterase inhibitors. These compounds, featuring ethoxyethyl chains, showed significant inhibitory activities and indicated the importance of flexible spacers in such biochemical applications (Vidaluc et al., 1995).
Directed Lithiation
- Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a process crucial for creating highly specific substituted products. This study highlights the significance of controlled lithiation in synthesizing derivatives of urea compounds for various applications (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis and Antitumor Activities
- Hu et al. (2018) synthesized and studied the structure of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, investigating its antitumor activities. The compound was analyzed for its potential in targeting CDK4, a key protein in cancer research (Hu et al., 2018).
Electrochromic Conducting Polymers
- Sotzing, Reynolds, and Steel (1996) conducted research on electrochromic conducting polymers formed by electrochemical polymerization of monomers, including those based on ethylenedioxythiophene. This study showcases the application of such compounds in creating materials with unique electroactive properties (Sotzing, Reynolds, & Steel, 1996).
Synthesis of Pyrimidine Derivatives
- Goryaeva, Burgart, and Saloutin (2009) focused on the synthesis of pyrimidine derivatives based on certain ethyl propionates and urea. This work is pivotal in illustrating the diversity of chemical structures that can be derived from the combination of urea with other organic compounds (Goryaeva, Burgart, & Saloutin, 2009).
Antiviral Properties of Ureas
- O'Sullivan and Wallis (1975) synthesized and analyzed various thiophenoyl-, furoyl-, and pyrroylureas, evaluating their antiviral properties. Their research demonstrates the potential medicinal applications of such urea derivatives (O'Sullivan & Wallis, 1975).
Future Directions
Thiophene and its derivatives, including this compound, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-25-18-7-5-17(6-8-18)21-20(23)22(14-16-10-12-24-15-16)11-9-19-4-3-13-26-19/h3-8,10,12-13,15H,2,9,11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXRNDKECGYFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

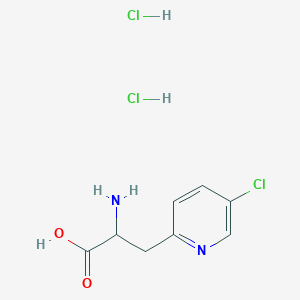
![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)
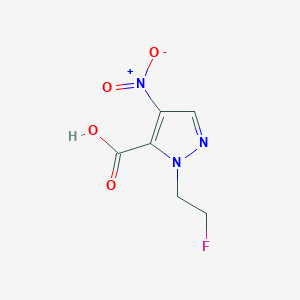
![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
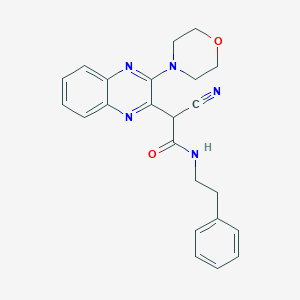
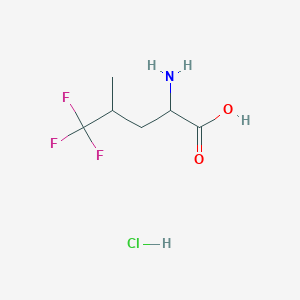
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)
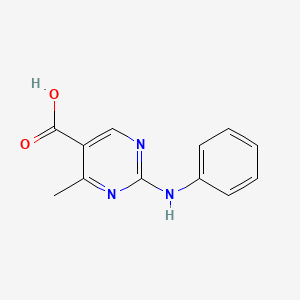
![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)
